molecular formula C14H19BFNO3 B6148677 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2304635-10-5

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No. B6148677
CAS RN: 2304635-10-5
M. Wt: 279.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound . It’s a derivative of boric acid and has applications in various fields .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . Its molecular formula is C11H15BFNO2 and its molecular weight is 223.05 .

Scientific Research Applications

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB has been used in a variety of scientific research fields, including catalysis, drug discovery, and materials science. In catalysis, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB has been used as a catalyst for the synthesis of various organic compounds, including heterocycles and polymers. In drug discovery, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB has been used as a starting material for the synthesis of various drugs, including anti-cancer drugs and anti-inflammatory drugs. In materials science, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB has been used as a precursor for the synthesis of various polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB has a number of advantages and limitations for lab experiments. One of the main advantages of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB is its high reactivity, which allows for the formation of covalent bonds with other molecules. This makes it an ideal starting material for the synthesis of various organic compounds. However, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB can also be difficult to handle, as it is highly reactive and can form explosive mixtures with other compounds.

Future Directions

The potential future directions for 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB are numerous. One potential future direction is the use of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB as a starting material for the synthesis of various drugs and materials. Another potential future direction is the use of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB as a catalyst for the synthesis of various organic compounds. Additionally, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB could be used in the development of new methods for the synthesis of organic compounds. Finally, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB could be used in the development of new materials for use in medical, industrial, and consumer products.

Synthesis Methods

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stille reaction. The Wittig reaction is a widely used method for the synthesis of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB, as it is a relatively simple and efficient method. The Horner-Wadsworth-Emmons reaction is also an effective method for the synthesis of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB, as it allows for the formation of a highly reactive boron intermediate. The Stille reaction is another popular method for the synthesis of 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamideB, as it is a highly efficient and selective method for the formation of organoboron compounds.

Safety and Hazards

The compound is classified as a non-combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide' involves the reaction of 2-fluoro-5-bromoacetophenone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by the reaction of the resulting intermediate with acetamide.", "Starting Materials": [ "2-fluoro-5-bromoacetophenone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Acetamide", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: 2-fluoro-5-bromoacetophenone is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form the corresponding boronate ester intermediate.", "Step 2: The boronate ester intermediate is then reacted with acetamide to form the final product, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide." ] }

CAS RN

2304635-10-5

Molecular Formula

C14H19BFNO3

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.